N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide” is a complex organic compound. It contains several functional groups and heterocyclic rings such as furan and thiophene, which are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis . These techniques can provide information about the types of bonds and functional groups present in the molecule, as well as the arrangement of the atoms.Scientific Research Applications
Synthesis and Reactivity in Medicinal Chemistry
- A study by (Aleksandrov et al., 2020) highlights the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide, which is structurally related to the compound . Their research indicates the potential for developing compounds with specific biological activities.
Application in Corrosion Inhibition
- Research by (Sappani & Karthikeyan, 2014) demonstrates the use of furan-based sulfamoyl compounds in corrosion inhibition, suggesting similar potential for the compound in protecting metals in acidic environments.
Antibacterial and Antifungal Properties
- A study by (Carter et al., 1975) investigates the antibacterial and antifungal activities of furan-based sulfonamides. This indicates the potential of similar compounds, like the one , in developing new antimicrobial agents.
Material Science Applications
- In material science, (Sánchez et al., 2015) discuss the synthesis of fluorescent crosslinked aromatic polyamides containing furan groups, pointing to the relevance of furan-based compounds in developing novel materials with specific properties.
Carbonic Anhydrase Inhibition
- The compound's potential in inhibiting carbonic anhydrase, an enzyme significant in physiological processes, is indicated by research from (Ilieș et al., 2000), highlighting its possible applications in medical research.
Photophysical Properties and Bioimaging
- The study by (Ravichandiran et al., 2020) explores the use of furan-carboxamide derivatives in bio-imaging, suggesting similar applications for the compound .
Novel Synthesis Techniques
- (He et al., 2020) describe a novel synthesis technique for furan derivatives, which could be applicable to the synthesis of the compound , enhancing its production efficiency.
Future Directions
Properties
IUPAC Name |
N-[4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-3-19(23)22-14-6-9-18(13(2)11-14)29(25,26)21-12-15-7-8-17(28-15)20(24)16-5-4-10-27-16/h4-11,21H,3,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZUNIPRBLQQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.